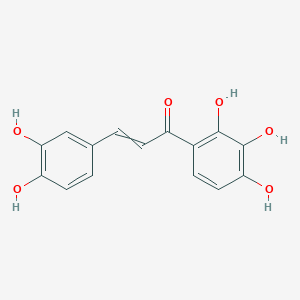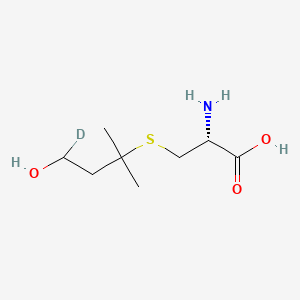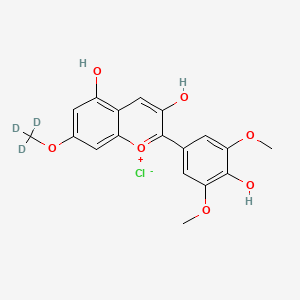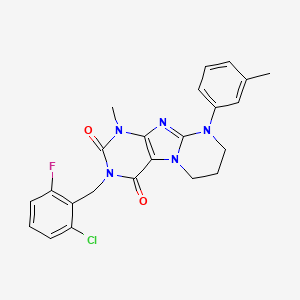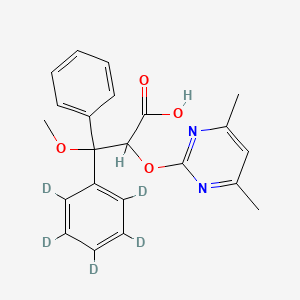
(Rac)-Ambrisentan-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Ambrisentan-d5 is a deuterated form of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ambrisentan-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of precursor molecules.
Deuteration: Efficient incorporation of deuterium atoms using deuterated reagents.
Purification and Quality Control: High-performance liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Ambrisentan-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
Scientific Research Applications
(Rac)-Ambrisentan-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Pulmonary Hypertension Research: Investigated for its potential therapeutic effects in pulmonary arterial hypertension.
Biological Studies: Used in studies to understand the interaction of endothelin receptor antagonists with biological targets.
Industrial Applications: Employed in the development of new pharmaceuticals with improved properties.
Mechanism of Action
(Rac)-Ambrisentan-d5 exerts its effects by selectively blocking endothelin receptors, particularly endothelin receptor type A. This inhibition prevents the binding of endothelin-1, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure in the pulmonary arteries. The molecular targets include endothelin receptors, and the pathways involved are related to the regulation of vascular tone and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Ambrisentan: The non-deuterated form of (Rac)-Ambrisentan-d5.
Bosentan: Another endothelin receptor antagonist used in pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i4D,6D,7D,10D,11D |
InChI Key |
OUJTZYPIHDYQMC-BGCGZSDZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


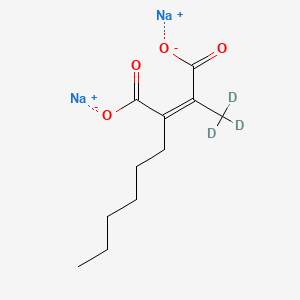
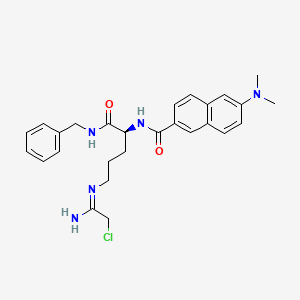
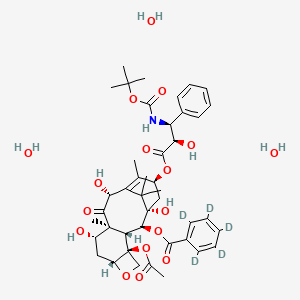



![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

